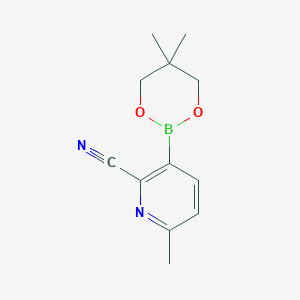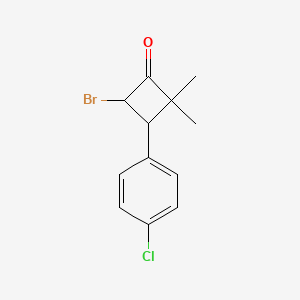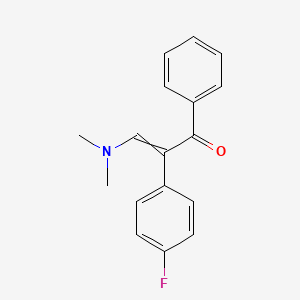
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methylpyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methylpyridine-2-carbonitrile is a chemical compound with a unique structure that includes a boron-containing dioxaborinane ring and a pyridinecarbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methylpyridine-2-carbonitrile typically involves the formation of the dioxaborinane ring followed by its attachment to the pyridinecarbonitrile moiety. One common method involves the reaction of 2,6-dimethylpyridine with boronic acid derivatives under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled environments to facilitate the reaction and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methylpyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methylpyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborinane ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The pyridinecarbonitrile moiety may also play a role in binding to specific receptors or active sites, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: This compound shares the dioxaborinane ring structure but differs in the attached phenyl group.
Phenylboronic Acid Neopentyl Glycol Ester: Similar in containing a boronic acid ester but with different substituents.
Uniqueness
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methylpyridine-2-carbonitrile is unique due to its combination of the dioxaborinane ring and pyridinecarbonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H15BN2O2 |
|---|---|
Molecular Weight |
230.07 g/mol |
IUPAC Name |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C12H15BN2O2/c1-9-4-5-10(11(6-14)15-9)13-16-7-12(2,3)8-17-13/h4-5H,7-8H2,1-3H3 |
InChI Key |
GTLSSXBSXQZHGH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(N=C(C=C2)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(5-Bromopyridin-3-yl)-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8675788.png)











